molecular formula C24H24ClN3O6S B15126563 Talampicillin (hydrochloride)

Talampicillin (hydrochloride)

Cat. No.: B15126563
M. Wt: 518.0 g/mol
InChI Key: PAZSYTCTHYSIAO-UHFFFAOYSA-N
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Description

Historical Trajectory of Beta-Lactam Antibiotic Development

The journey of beta-lactam antibiotics began with the serendipitous discovery of penicillin by Alexander Fleming in 1928. wikipedia.org Initially, the production of penicillin was a significant challenge, with early methods yielding only small amounts of the active substance. nih.gov The impetus of World War II accelerated research, leading to mass production capabilities. nih.gov However, the emergence of bacterial resistance to penicillin soon became a major clinical concern, driving the next phase of antibiotic development. patsnap.com

The isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), was a pivotal moment that opened the door to the creation of semi-synthetic penicillins. This breakthrough allowed for the chemical modification of the penicillin structure, leading to the development of new derivatives with improved properties. These modifications aimed to broaden the spectrum of activity, increase stability against bacterial enzymes (beta-lactamases), and enhance oral bioavailability. One of the most significant early semi-synthetic penicillins was ampicillin (B1664943), which exhibited a broader spectrum of activity than its predecessors.

The concept of a prodrug—a pharmacologically inactive compound that is converted into an active drug within the body—emerged as a powerful strategy to overcome the limitations of certain drugs. nih.govactamedicamarisiensis.ro In the context of antibiotics, prodrugs were designed to address issues such as poor absorption from the gastrointestinal tract, chemical instability, and pain at the injection site. nih.govmdpi.comuobabylon.edu.iq By temporarily modifying the chemical structure of the parent drug, a prodrug can exhibit improved physicochemical properties, leading to better absorption and higher concentrations of the active antibiotic in the bloodstream. actamedicamarisiensis.roacs.org

Rationale for Talampicillin (B1682922) (Hydrochloride) as an Ampicillin Prodrug

Talampicillin (hydrochloride) is a prime example of the successful application of the prodrug strategy to a well-established antibiotic. nih.govpatsnap.com It is an ester of ampicillin, specifically the phthalidyl ester, which is readily hydrolyzed in the body to release the active ampicillin. nih.govnih.govnih.gov

A significant drawback of oral ampicillin is its incomplete and variable absorption from the gastrointestinal tract. nih.govpatsnap.com This poor bioavailability means that a substantial portion of the administered dose is not absorbed and therefore does not contribute to the therapeutic effect. This can lead to lower than optimal antibiotic concentrations at the site of infection and may contribute to the development of antibiotic resistance. The development of Talampicillin was a direct response to this limitation. patsnap.compatsnap.com By masking the polar carboxyl group of ampicillin through esterification, Talampicillin becomes more lipophilic, allowing for enhanced absorption from the gut. uobabylon.edu.iq Following absorption, the ester bond is rapidly cleaved by esterases present in the intestinal wall and blood, releasing active ampicillin into the systemic circulation. nih.govpatsnap.com This results in significantly higher and more consistent plasma concentrations of ampicillin compared to the administration of ampicillin itself. nih.gov

Talampicillin is one of several prodrugs of ampicillin developed to improve its oral bioavailability. Other notable examples include Pivampicillin (B1678493) and Bacampicillin (B1208201). nih.govasm.org These prodrugs differ in the specific ester group attached to the ampicillin molecule, which in turn influences their absorption and hydrolysis characteristics.

Clinical studies have consistently demonstrated that these prodrugs achieve higher peak plasma concentrations of ampicillin more rapidly than oral ampicillin. nih.govasm.org For instance, the bioavailability of ampicillin from Pivampicillin and Bacampicillin has been reported to be significantly greater than that from oral ampicillin. nih.gov While all three prodrugs offer a significant advantage over their parent compound, there can be subtle differences in their pharmacokinetic profiles.

CompoundParent DrugBioavailability of Parent Drug
Talampicillin AmpicillinSignificantly higher than oral ampicillin nih.gov
Pivampicillin Ampicillin~90% wikipedia.orgnih.gov
Bacampicillin Ampicillin~86% nih.gov
Ampicillin (oral) -~40-62% uobabylon.edu.iqnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-oxo-1H-2-benzofuran-1-yl) 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZSYTCTHYSIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39878-70-1
Record name Talampicillin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanisms of Antimicrobial Action of Ampicillin

Inhibition of Bacterial Cell Wall Biosynthesis

Ampicillin (B1664943), a member of the beta-lactam class of antibiotics, exerts its bactericidal effects by interfering with the synthesis of the bacterial cell wall. walshmedicalmedia.combiocompare.com The bacterial cell wall is a vital structure composed mainly of peptidoglycan, a polymer of sugars and amino acids that provides structural integrity and protects the bacterium from osmotic pressure. patsnap.com

Targeting Penicillin-Binding Proteins (PBPs)

The specific targets of ampicillin within the bacterial cell are the penicillin-binding proteins (PBPs). patsnap.comwalshmedicalmedia.com PBPs are enzymes located on the bacterial cell membrane that are essential for the final stages of peptidoglycan synthesis. patsnap.comnih.gov

Ampicillin binds to specific PBPs located inside the bacterial cell wall. drugbank.com This binding is a crucial step in its mechanism of action. nih.gov The affinity and specificity of ampicillin for different PBPs can vary among bacterial species. For instance, in Escherichia coli, amdinocillin shows selectivity for PBP2, while aztreonam (B1666516) and others target PBP3, and amoxicillin (B794) and cephalexin (B21000) show selectivity for PBP4. nih.gov In Enterococcus faecium, the low-affinity PBP5 is a key determinant of intrinsic resistance to ampicillin. asm.org Increased production or decreased affinity of PBP5 for beta-lactams is associated with higher levels of ampicillin resistance. asm.org

By binding to PBPs, ampicillin inhibits their enzymatic activity, specifically the transpeptidation reaction. patsnap.compatsnap.comwikipedia.org This process is responsible for the cross-linking of peptidoglycan chains, which gives the cell wall its strength and rigidity. patsnap.compatsnap.com The inhibition of transpeptidation weakens the cell wall, rendering it unable to withstand the internal osmotic pressure. patsnap.comwalshmedicalmedia.com The structural similarity between beta-lactam antibiotics like penicillin and the D-Ala-D-Ala terminus of the peptidoglycan precursor allows them to be misrecognized by the transpeptidase enzyme. wikipedia.org

Induction of Bacterial Cell Lysis

The inhibition of cell wall synthesis by ampicillin ultimately leads to bacterial cell lysis and death. patsnap.comwalshmedicalmedia.com The weakened cell wall can no longer maintain its structural integrity, making the bacterial cell susceptible to osmotic pressure, which causes it to burst. patsnap.com This bactericidal action is a hallmark of ampicillin's efficacy. patsnap.comnih.gov The process of ampicillin-induced lysis can be complex, involving factors such as the stringent response in amino acid-deprived Escherichia coli and the activity of LytM-domain factors. asm.orgasm.org Studies have shown that mutants lacking LytM-domain factors exhibit a delay in the onset of cell lysis after ampicillin treatment. asm.org

Comparative Cellular and Molecular Interactions of Beta-Lactams

Beta-lactam antibiotics, including ampicillin, share a common mechanism of action centered on the inhibition of bacterial cell wall synthesis through the targeting of PBPs. nih.gov However, there are variations in their interactions with different PBPs and their effectiveness against different bacteria. For example, carbapenems, another class of beta-lactams, have a broad spectrum of activity due to their ability to bind to multiple types of PBPs. nih.gov Resistance to beta-lactams can arise through several mechanisms, including the production of beta-lactamase enzymes that inactivate the antibiotic, alterations in the target PBPs, and decreased penetration of the drug to its target site. nih.gov

The combination of different beta-lactams, such as ampicillin and ceftriaxone, has been explored to overcome resistance and enhance efficacy. asm.org This synergistic effect is thought to be due to the complementary activity of the two drugs against different PBPs. asm.org

Interactive Data Table: Properties of Talampicillin (B1682922) Hydrochloride

Property Value Source
Molecular Formula C24H24ClN3O6S nih.gov
Molecular Weight 518.0 g/mol nih.gov
IUPAC Name (3-oxo-1H-2-benzofuran-1-yl) (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride nih.gov
CAS Number 39878-70-1 nih.gov
Comment Orally administered prodrug of ampicillin. guidetopharmacology.org

Antimicrobial Spectrum and in Vitro Efficacy Studies

Broad-Spectrum Activity against Gram-Positive and Gram-Negative Bacteria

Talampicillin (B1682922) hydrochloride, through its active metabolite ampicillin (B1664943), exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. nih.gov The antibacterial activities of talampicillin hydrochloride have been shown to be quite similar to those of amoxicillin (B794) and ampicillin. nih.gov

As the in vitro activity of talampicillin is attributable to ampicillin, the susceptibility profiles of various model organisms are represented by their susceptibility to ampicillin.

Table 1: In Vitro Susceptibility of Model Organisms to Ampicillin (as a proxy for Talampicillin)

Bacterial Species Susceptibility to Ampicillin
Staphylococcus aureus Susceptible (penicillinase-negative strains)
Escherichia coli Susceptible
Haemophilus influenzae Susceptible
Streptococcus pyogenes Susceptible

Note: Susceptibility can vary based on the production of beta-lactamase enzymes by the bacterial strain.

The Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. As talampicillin is a prodrug, in vitro MIC values are determined for its active form, ampicillin.

Table 2: Representative Minimal Inhibitory Concentration (MIC) Values of Ampicillin (as a proxy for Talampicillin) against Various Bacteria

Bacterial Species MIC Range (µg/mL)
Staphylococcus aureus (penicillin-susceptible) 0.25 - 2.0
Escherichia coli 2.0 - 8.0
Haemophilus influenzae 0.25 - 1.0
Streptococcus pyogenes ≤ 0.12

Note: These values are representative and can vary between different strains and testing methodologies.

Comparative In Vitro Antibacterial Efficacy Studies

Studies have demonstrated that the antibacterial activities of talampicillin hydrochloride, amoxicillin, and ampicillin are quite similar in vitro. nih.gov While the in vitro spectrum is comparable, the improved pharmacokinetic profile of talampicillin can lead to differences in in vivo efficacy. For instance, in experimental murine infections, the protective effect of talampicillin hydrochloride was found to be superior to that of ampicillin against Staphylococcus aureus. nih.gov

The efficacy of talampicillin against specific bacterial strains is a critical aspect of its antimicrobial profile.

Staphylococcus aureus : In a murine infection model, talampicillin hydrochloride demonstrated a superior protective effect compared to ampicillin against Staphylococcus aureus. nih.gov This suggests that while their direct antibacterial action is the same, the higher bioavailability of ampicillin from talampicillin may lead to better outcomes in treating infections caused by this pathogen.

Escherichia coli : For infections caused by Escherichia coli in a murine model, the protective effect of talampicillin hydrochloride was similar to that of amoxicillin, while ampicillin was found to be less active than both. nih.gov This highlights the potential advantages of talampicillin's pharmacokinetic properties in achieving effective concentrations to combat this common Gram-negative bacterium.

Mechanisms of Antibiotic Resistance Relevant to Talampicillin Ampicillin

Beta-Lactamase-Mediated Inactivation

The most significant and widespread mechanism of resistance to beta-lactam antibiotics among pathogenic bacteria is the production of beta-lactamase enzymes. nih.govmsdmanuals.com These enzymes provide resistance by breaking down the antibiotic molecule, rendering it ineffective before it can reach its target. youtube.com This enzymatic defense is a major clinical challenge, particularly in Gram-negative bacteria like Escherichia coli. nih.govnih.gov

The core structure of ampicillin (B1664943) and other penicillin-class antibiotics features a four-atom ring known as the beta-lactam ring. youtube.com This ring is crucial for the antibiotic's mechanism of action, which involves inhibiting the bacterial enzymes responsible for cell wall synthesis. youtube.com Beta-lactamase enzymes catalyze the hydrolysis of the amide bond within this beta-lactam ring. nih.govyoutube.com This chemical reaction opens the ring and deactivates the antibiotic molecule, preventing it from binding to its PBP targets. youtube.comresearchgate.net

The catalytic process for serine beta-lactamases, which are the most common type, involves a two-step reaction: acylation and deacylation. nih.gov In the first step, a serine residue in the active site of the enzyme attacks the carbonyl carbon of the beta-lactam ring, forming a temporary covalent acyl-enzyme intermediate. nih.gov In the second step, a water molecule hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the free enzyme, which can then proceed to degrade another antibiotic molecule. nih.gov

The genes that code for beta-lactamase enzymes can be located on either the bacterial chromosome or on mobile genetic elements like plasmids. msdmanuals.comnih.gov Plasmid-encoded beta-lactamases are particularly concerning as they can be transferred between different bacteria, including different species, through horizontal gene transfer. youtube.comnih.gov This facilitates the rapid spread of antibiotic resistance among bacterial populations. nih.gov While some chromosomal beta-lactamases are expressed inducibly (in response to the presence of an antibiotic), plasmid-mediated enzymes are often expressed continuously. nih.gov

Beta-lactamases are a highly diverse group of enzymes, with over 2,000 unique variants identified. nih.gov They are commonly categorized using two main schemes: the Ambler molecular classification and the Bush-Jacoby-Medeiros functional classification.

The Ambler classification system groups beta-lactamases into four molecular classes (A, B, C, and D) based on their amino acid sequence homology. msdmanuals.comasm.org

Class A, C, and D enzymes are serine beta-lactamases. nih.govmsdmanuals.com Class A includes the most common plasmid-mediated enzymes like TEM, SHV, and CTX-M types. nih.govwikipedia.org Class C enzymes are typically chromosomally encoded cephalosporinases (AmpC). wikipedia.org Class D enzymes are oxacillinases (OXA). wikipedia.org

Class B enzymes are metallo-beta-lactamases (MBLs) that require zinc ions for their activity. nih.govmsdmanuals.com They possess a broad spectrum of activity, being able to hydrolyze penicillins, cephalosporins, and carbapenems. msdmanuals.com

Ambler ClassActive SiteCommon EnzymesPrimary Substrates
A SerineTEM, SHV, CTX-M, KPCPenicillins, Cephalosporins, some Carbapenems (KPC)
B Zinc (Metallo)NDM, VIM, IMPPenicillins, Cephalosporins, Carbapenems
C SerineAmpCCephalosporins
D SerineOXAOxacillin, Ampicillin, some Carbapenems

Data sourced from references nih.govmsdmanuals.comwikipedia.org.

Alterations in Penicillin-Binding Proteins (PBPs)

Another primary mechanism of resistance involves modifications to the bacterial targets of beta-lactam antibiotics, the penicillin-binding proteins (PBPs). nih.govnih.gov PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. youtube.com By inhibiting these enzymes, ampicillin disrupts cell wall integrity, leading to cell lysis. youtube.com Bacteria can overcome this by altering their PBPs to reduce their binding affinity for beta-lactam antibiotics. nih.gov

Resistance through this mechanism arises from mutations in the genes encoding PBPs. nih.gov These mutations lead to structural changes in the active site of the PBP enzyme. mdpi.com The altered PBP can still perform its essential function in cell wall synthesis but is less effectively inhibited by ampicillin and other beta-lactams due to a decreased binding affinity. youtube.comnih.gov This type of resistance is particularly prevalent in Gram-positive bacteria such as Streptococcus pneumoniae but is also increasingly reported in Gram-negative species. nih.govnih.gov

In S. pneumoniae, high-level penicillin resistance is achieved through a stepwise accumulation of mutations in several PBP genes, notably those for PBP1a, PBP2b, and PBP2x. nih.govoup.com These mutations often result in mosaic genes, which are formed through the recombination of PBP gene fragments from other, naturally resistant streptococcal species. nih.govresearchgate.net Similarly, in non-beta-lactamase-producing, ampicillin-resistant Haemophilus influenzae, resistance is associated with alterations in PBPs 3, 4, and 5, which show a decreased rate of acylation by the antibiotic. nih.gov

OrganismAltered PBPsConsequence
Streptococcus pneumoniae PBP1a, PBP2b, PBP2xDecreased affinity for penicillins and cephalosporins. nih.govoup.com
Staphylococcus aureus PBP2a (encoded by mecA)Very low affinity for all beta-lactam antibiotics. nih.govasm.org
Haemophilus influenzae PBP3, PBP4, PBP5Reduced rate of PBP acylation by ampicillin. nih.gov
Neisseria gonorrhoeae PBP2 (penA gene)Conformational changes reduce antibiotic effectiveness. mdpi.com

A highly effective strategy for beta-lactam resistance is the acquisition of an entirely new, resistant PBP through horizontal gene transfer. oup.com The quintessential example of this is the mecA gene in Staphylococcus aureus, which confers resistance to methicillin (B1676495) and virtually all other beta-lactam antibiotics, including ampicillin. nih.govwikipedia.org

The mecA gene encodes a unique penicillin-binding protein called PBP2a (or PBP2'). nih.govwikipedia.org PBP2a has a very low affinity for beta-lactam antibiotics and can continue to function in cell wall synthesis even when the bacterium's other native PBPs are inhibited by the antibiotic. asm.orgnih.gov The mecA gene is part of a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). nih.govnih.gov This element can be transferred between staphylococcal species, allowing for the spread of methicillin resistance from, for example, coagulase-negative staphylococci like Staphylococcus epidermidis to S. aureus. nih.govresearchgate.net This transfer has played a fundamental role in the evolution and global dissemination of methicillin-resistant S. aureus (MRSA). nih.gov

Efflux Pump Systems

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide array of toxic substances, including antibiotics, from the cell's interior. nih.govwikipedia.orgnih.gov This mechanism prevents the antibiotic from reaching a sufficiently high intracellular concentration to inhibit its target. While often associated with intrinsic resistance, the overexpression of efflux pump genes can lead to high levels of acquired resistance. oup.comoup.com

In Gram-negative bacteria, efflux pumps are typically complex, tripartite systems that span the inner membrane, the periplasm, and the outer membrane, effectively pumping substrates directly out of the cell. nih.gov These systems are a significant cause of multidrug resistance (MDR) because a single pump can often recognize and export multiple, structurally unrelated classes of antibiotics. oup.com While beta-lactamase production and PBP alterations are the most prominent resistance mechanisms against ampicillin, efflux pumps can contribute to resistance, often working in synergy with other mechanisms. nih.govoup.com For instance, the AcrAB-TolC pump in E. coli and the Mex systems in Pseudomonas aeruginosa are known to contribute to beta-lactam resistance. oup.com The genes encoding these pumps are typically found on the chromosome, and their expression can be increased in response to antibiotic exposure. wikipedia.orgoup.com

Efflux Pump SuperfamilyEnergy SourceBacterial TypeExamples of Systems
Resistance-Nodulation-Division (RND) Proton Motive ForceGram-NegativeAcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa)
Major Facilitator Superfamily (MFS) Proton Motive ForceGram-Positive & Gram-NegativeNorA (S. aureus), EmrB/D (E. coli)
ATP-Binding Cassette (ABC) ATP HydrolysisGram-Positive & Gram-NegativeMsbA
Small Multidrug Resistance (SMR) Proton Motive ForceGram-Positive & Gram-NegativeEmrE
Multidrug and Toxic Compound Extrusion (MATE) Proton or Sodium Ion GradientGram-Positive & Gram-NegativeNorM

Data sourced from references nih.govwikipedia.orgnih.govoup.com.

Metabolic Adaptations and Rewiring in Resistant Bacteria

Bacteria have demonstrated a remarkable ability to evolve and adapt to the presence of antibiotics. Resistance to ampicillin, the active metabolite of talampicillin (B1682922), is not solely dependent on the acquisition of specific resistance genes but also involves significant metabolic reprogramming. nih.govnih.gov This metabolic rewiring can reduce the antibiotic's effectiveness and support the survival and growth of bacteria in its presence.

Recent research findings have illuminated how bacteria, such as Escherichia coli, can manipulate their metabolic pathways to transition from antibiotic tolerance to full-blown resistance when exposed to ampicillin. nih.gov Initially, ampicillin exposure promotes glucose transport into the bacterial cell while inhibiting glycolysis, the primary pathway for glucose breakdown. This disruption shunts glucose into the pentose (B10789219) phosphate (B84403) pathway, leading to the production of reactive oxygen species (ROS), which can cause DNA mutations. These mutations are a driving force in the development of genetic resistance. nih.govbmkgene.com

Over time, as bacteria adapt, their metabolic processes are further rewired. The activity of enzymes like pyruvate (B1213749) dehydrogenase is gradually restored, which lowers intracellular glucose levels. This change activates the cyclic adenosine (B11128) monophosphate (cAMP) and cAMP receptor protein (CRP) complex. nih.gov This complex plays a crucial role in the later stages of adaptation by down-regulating glucose transport and ROS production while simultaneously enhancing DNA repair mechanisms. This coordinated metabolic shift helps stabilize resistance mutations and reduces the initial fitness cost associated with them. nih.govnih.gov

While resistance provides a clear survival advantage in the presence of an antibiotic, it often comes with a metabolic burden, potentially impairing the bacterium's physiological efficiency in an antibiotic-free environment. nih.gov However, bacteria can acquire compensatory adaptations through further mutations or physiological adjustments that mitigate these costs, thereby stabilizing the resistant population. nih.gov

Metabolic ProcessBacterial Response to AmpicillinOutcomeKey Molecules
Glucose TransportInitially promoted, then negatively regulated by the cAMP/CRP complex. nih.govContributes to initial stress and subsequent adaptation.Glucose, Phosphotransferase system (pts)
GlycolysisInhibited by ampicillin's effect on pyruvate dehydrogenase (PDH). nih.govShunts glucose to other pathways, increasing oxidative stress.Pyruvate
Pentose Phosphate PathwayActivated due to glycolysis inhibition. nih.govIncreased production of Reactive Oxygen Species (ROS), leading to genetic mutations.ROS
DNA RepairEnhanced by the cAMP/CRP complex in later stages. nih.govStabilizes resistance-conferring mutations.cAMP/CRP complex

Strategies to Overcome Resistance in Beta-Lactams (e.g., Beta-Lactamase Inhibitors)

The most significant mechanism of resistance against beta-lactam antibiotics like ampicillin is the production of beta-lactamase enzymes. patsnap.comnih.gov These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. ontosight.ai A primary strategy to combat this form of resistance is the co-administration of a beta-lactam antibiotic with a beta-lactamase inhibitor. ontosight.ainih.govfrontiersin.org

Beta-lactamase inhibitors are compounds that structurally resemble beta-lactam antibiotics but generally have weak antibacterial activity on their own. mdpi.com Their therapeutic power lies in their ability to bind to and inactivate beta-lactamase enzymes. ontosight.ainih.govdroracle.ai This protects the partner antibiotic from degradation, allowing it to exert its effect on the bacterial cell wall. ontosight.aiwikipedia.org

Several beta-lactamase inhibitors are in clinical use, often in fixed-dose combinations with penicillins.

Clavulanic Acid : Isolated from Streptomyces clavuligerus, clavulanic acid is a potent inhibitor of many class A beta-lactamases. nih.govmdpi.com It binds irreversibly to the enzyme, acting as a "suicide inhibitor". nih.gov It is most famously combined with amoxicillin (B794) (a close analogue of ampicillin) and ticarcillin. ontosight.aimdpi.comontosight.ainih.govdroracle.aiwikipedia.org

Sulbactam (B1307) : A semi-synthetic penicillanic acid sulfone, sulbactam also acts as an irreversible inhibitor of many beta-lactamases. mdpi.comnih.gov It is specifically combined with ampicillin in a formulation known as ampicillin/sulbactam (e.g., Unasyn). ontosight.aiwikipedia.orgnih.govmedlineplus.gov This combination is effective against a wide range of beta-lactamase-producing bacteria and is used for various infections. nih.govdrugbank.com1mg.com

Tazobactam (B1681243) : Another penicillanic acid sulfone, tazobactam has a broader spectrum of beta-lactamase inhibition than sulbactam. nih.gov It is primarily combined with piperacillin. ontosight.aifrontiersin.org

These combinations effectively restore the activity of the parent antibiotic against many resistant bacterial strains, extending their clinical utility. mdpi.comnih.gov Newer inhibitors, such as avibactam, relebactam, and vaborbactam, have been developed to tackle more challenging resistance mechanisms, including some extended-spectrum beta-lactamases (ESBLs) and carbapenemases. nih.govtandfonline.com

InhibitorMechanism of ActionCommon Paired Beta-LactamEffectiveness
Clavulanic AcidIrreversibly binds to and inactivates many class A beta-lactamases. mdpi.comnih.govAmoxicillin, Ticarcillin. ontosight.aimdpi.comRestores activity against many beta-lactamase-producing strains, including S. aureus and E. coli. nih.gov
SulbactamIrreversibly binds to beta-lactamases near the active site. mdpi.comAmpicillin. ontosight.aimdpi.comdrugbank.comExtends ampicillin's spectrum to include beta-lactamase-producing strains of E. coli, Klebsiella spp., and Bacteroides fragilis. wikipedia.orgnih.gov
TazobactamPenicillanic acid sulfone that inhibits many plasmid-mediated beta-lactamases. frontiersin.orgnih.govPiperacillin. ontosight.aiProvides broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic pathogens. ontosight.ai

Synthetic Chemistry and Chemical Derivatization Research

Classical Synthetic Pathways of Talampicillin (B1682922)

Talampicillin is a semi-synthetic penicillin, specifically an ester prodrug of ampicillin (B1664943), designed to enhance oral bioavailability. patsnap.comguidetopharmacology.org The classical synthesis of talampicillin involves a multi-step process starting from ampicillin, focusing on the strategic esterification of ampicillin's carboxylate group. uobabylon.edu.iqwikipedia.org This chemical modification temporarily masks the polar carboxyl group, increasing the molecule's lipophilicity and facilitating its absorption from the gastrointestinal tract. patsnap.comuobabylon.edu.iq

Protection Group Chemistry in Ampicillin Derivatization

A critical step in the synthesis of talampicillin from ampicillin is the temporary protection of the primary amino group in the ampicillin side chain. uobabylon.edu.iqwikipedia.org This is necessary to prevent this nucleophilic group from interfering with the subsequent esterification reaction at the carboxylic acid site.

One established synthetic route involves the reaction of ampicillin with a protecting agent like ethyl acetoacetate. wikipedia.org This reaction forms an enamine, effectively masking the primary amine. This protection strategy is crucial for directing the subsequent chemical modification exclusively to the desired carboxyl group of the penicillin core. uobabylon.edu.iqwikipedia.org

Table 1: Key Reagents in a Classical Talampicillin Synthesis

Starting MaterialProtecting Group ReagentEsterifying AgentDeprotection AgentFinal Product
AmpicillinEthyl acetoacetate3-Bromophthalide (B1266435)Dilute Hydrochloric AcidTalampicillin

This table outlines the primary components used in a widely cited synthetic pathway for Talampicillin.

Esterification and Hydrolysis Steps in Synthesis

Following the protection of the amino group, the protected ampicillin derivative undergoes esterification. In a common pathway, the intermediate is reacted with 3-bromophthalide to form the phthalidyl ester at the carboxylic acid position. uobabylon.edu.iqwikipedia.org This ester linkage is the key feature of the talampicillin prodrug. nih.gov

The final step in the classical synthesis is the careful hydrolysis of the protecting group. uobabylon.edu.iqwikipedia.org This is typically achieved under mild acidic conditions, for instance, using dilute hydrochloric acid in a solvent like acetonitrile (B52724). wikipedia.org This step selectively removes the enamine protecting group, regenerating the free primary amine of the ampicillin side chain to yield talampicillin. uobabylon.edu.iqwikipedia.org Post-absorption, this ester bond is rapidly cleaved in the body by esterase enzymes, releasing the active ampicillin. patsnap.comnih.gov

Exploration of Novel Synthetic Routes and Process Optimization

Research in synthetic chemistry continually seeks to improve upon classical methods, aiming for higher yields, greater efficiency, and more environmentally benign processes. hilarispublisher.com For complex molecules like β-lactam antibiotics, this includes minimizing the number of synthetic steps and developing more practical routes for industrial-scale production. nih.gov

One area of process optimization for talampicillin involves alternative hydrolysis methods. For example, a process has been described for preparing talampicillin hydrochloride in very high yields. This method involves the hydrolysis of the phthalidyl ester of metampicillin (B1676330) (the formaldehyde (B43269) adduct of ampicillin) in a two-phase aqueous-organic solvent system with hydrochloric acid. google.com This approach represents an optimization of the final deprotection and salt formation step.

The broader field of medicinal chemistry is also exploring advanced synthetic strategies that could be applied to compounds like talampicillin. hilarispublisher.com These include:

Photoredox Catalysis: Using visible light to enable bond-forming reactions under mild conditions, potentially offering new pathways for late-stage functionalization. hilarispublisher.com

Computational Chemistry: Employing computer-aided synthesis planning (CASP) to predict efficient synthetic routes and optimize reaction conditions, thereby reducing the trial-and-error often involved in process development. hilarispublisher.com

Organocatalysis: Using small organic molecules as catalysts for asymmetric transformations, which could offer alternative, metal-free methods for key synthetic steps. hilarispublisher.com

These modern synthetic tools provide avenues for developing novel, more efficient, and scalable manufacturing processes for established drugs like talampicillin.

Development of Structural Analogues and Prodrug Derivatives

The prodrug concept, exemplified by talampicillin, is a cornerstone of drug design aimed at overcoming pharmacokinetic limitations. nih.govresearchgate.net Research has extended beyond talampicillin to develop other ampicillin esters and structural analogues with tailored properties. ucl.ac.be The primary goal is often to create prodrugs that are efficiently absorbed and then quantitatively convert to the active parent drug at the desired site of action. researchgate.netucl.ac.be

Modulating Lipophilicity for Pharmacokinetic Improvement

A key principle in the design of oral prodrugs for polar molecules like ampicillin is the modulation of lipophilicity. uobabylon.edu.iqresearchgate.net The poor oral absorption of ampicillin (less than 50%) is largely due to its high polarity and limited ability to diffuse across the lipid-rich membranes of the gastrointestinal tract. uobabylon.edu.iq By converting the polar carboxylic acid group into a more lipophilic ester, as in talampicillin, membrane permeability is significantly enhanced. nih.govresearchgate.net

This strategy has been explored with various ester promoieties attached to the penicillin core. nih.govucl.ac.be The choice of the ester group is critical; it must be lipophilic enough to improve absorption but also susceptible to rapid hydrolysis by plasma and tissue esterases to release the active ampicillin. uobabylon.edu.iqnih.gov The success of talampicillin, which can produce ampicillin serum concentrations two to three times higher than ampicillin itself, demonstrates the effectiveness of this approach. nih.gov

Table 2: Physicochemical Properties of Ampicillin vs. Talampicillin

CompoundMolecular Weight ( g/mol )Topological Polar Surface Area (Ų)XLogP3Lipinski's Rule of 5 Violations
Ampicillin349.4121.3-0.60
Talampicillin481.5153.32.40

Data sourced from PubChem and other databases. This table illustrates the significant increase in lipophilicity (indicated by a higher XLogP3 value) of Talampicillin compared to its parent drug, Ampicillin, a key factor in its improved pharmacokinetic profile. guidetopharmacology.org

Designing Prodrugs for Targeted Delivery Mechanisms

Modern prodrug design has evolved from a general chemical approach to a more sophisticated strategy for targeted drug delivery. nih.govnih.gov This involves designing molecules that can be selectively delivered to specific tissues or cells. nih.gov While classical prodrugs like talampicillin aim for improved systemic absorption, newer strategies focus on concentrating a drug at its site of action. researchgate.net

One approach is to design prodrugs that are substrates for specific enzymes or transporters located in the target tissue. nih.gov For ampicillin, research has been conducted on basic and dibasic ester prodrugs designed to achieve intracellular accumulation. ucl.ac.be The rationale is that the presence of a protonable amino group in the ester promoiety can lead to the trapping and accumulation of the prodrug inside cells, where it can then be hydrolyzed to release ampicillin. This is particularly relevant for combating intracellular bacteria. ucl.ac.be

Another targeted delivery strategy involves creating polymeric prodrugs. researchgate.net In this concept, a drug is linked to a polymer backbone via a bond that is designed to be cleaved under specific physiological conditions, such as the pH environment of a particular part of the gastrointestinal tract. researchgate.net This allows for the controlled release of the drug at a desired location, potentially increasing efficacy and reducing systemic exposure. researchgate.net

Pharmacokinetic and Metabolic Research Preclinical and Mechanistic

Comparative Oral Bioavailability Studies

Research has consistently shown that talampicillin (B1682922) is better absorbed from the gastrointestinal tract, leading to a significantly greater bioavailability of ampicillin (B1664943) compared to when ampicillin itself is administered orally at equivalent doses. nih.gov Dose-response studies confirm a direct correlation between the administered dose of talampicillin and the resulting peak serum concentration and urinary excretion of ampicillin. nih.gov

Following oral administration, talampicillin yields significantly higher peak plasma concentrations (Cmax) of ampicillin, and these peaks are achieved more rapidly (a shorter Tmax) compared to oral ampicillin. nih.govnih.gov In a crossover study involving healthy volunteers, the Cmax of ampicillin derived from talampicillin was calculated to be 2.8 times higher than that from an equivalent dose of ampicillin. nih.gov Another study noted that the peak serum level for talampicillin was reached at 30 minutes, whereas for ampicillin, it was 60 minutes. nih.gov This rapid and enhanced absorption is a key advantage of the prodrug formulation. patsnap.comnih.gov

Table 1: Comparative Cmax and Tmax of Ampicillin from Talampicillin vs. Ampicillin

Parameter Talampicillin (as Ampicillin) Ampicillin Source(s)
Relative Cmax 2.8x higher 1x (baseline) nih.gov

| Tmax | 0.5 hours | 1 hour | nih.gov |

This table provides a comparative view of pharmacokinetic parameters. Actual values can vary based on study design and subject populations.

The total drug exposure, as measured by the Area Under the Concentration-Time Curve (AUC), is substantially greater for ampicillin when delivered via talampicillin compared to oral ampicillin. nih.gov A comparative study demonstrated a larger AUC for talampicillin not only against ampicillin but also against amoxicillin (B794), indicating more extensive absorption. nih.gov This enhanced AUC signifies that a greater amount of the active antibiotic enters the systemic circulation. nih.gov

Table 2: Comparative AUC of Ampicillin from Talampicillin vs. Other Penicillins

Drug Relative AUC Source(s)
Talampicillin (as Ampicillin) Greater nih.gov
Amoxicillin Intermediate nih.gov

| Ampicillin | Lowest | nih.gov |

This table illustrates the relative total drug exposure as reported in comparative studies.

A significant feature of talampicillin is that its absorption is not adversely affected by the presence of food. nih.govnih.gov In contrast, the bioavailability of ampicillin can be significantly reduced when taken with a meal. nih.govnih.gov Studies have shown that the bioavailability of ampicillin from a talampicillin tablet administered after a large meal was markedly greater than that from ampicillin taken in a fasting state. nih.gov The hydrolysis of talampicillin to ampicillin is efficient across the physiological pH range of the gastrointestinal tract. nih.gov In vitro studies have identified the intestinal wall as a primary site for this conversion in preclinical models (rat and dog). nih.gov

Systemic Disposition and Elimination of Ampicillin (from Talampicillin)

Once absorbed and hydrolyzed, the resulting ampicillin is distributed throughout the body and eliminated. patsnap.comnih.gov The disposition of ampicillin from talampicillin follows the known pharmacokinetic profile of ampicillin itself, which includes wide distribution into tissues and primary elimination via the kidneys. nih.govnih.gov

The enhanced absorption of talampicillin leads to a higher urinary excretion of active ampicillin compared to oral ampicillin. nih.gov In one study, the urinary excretion of ampicillin from talampicillin was 1.55 times higher than that from ampicillin over a 6-hour period. nih.gov When accounting for metabolites like penicilloic acids, the total urinary excretion over 6 hours was approximately 61% of the administered dose for talampicillin, compared to 42% for ampicillin. nih.gov In preclinical studies using radiolabelled talampicillin in rats and dogs, the ampicillin moiety was excreted in the urine to an extent of 35% in both species. nih.gov

Table 3: Cumulative 6-Hour Urinary Excretion

Compound Total Urinary Excretion (as % of dose) Source(s)
Talampicillin (as Ampicillin) 61% nih.gov
Ampicillin 42% nih.gov

| Amoxicillin | 67% | nih.gov |

This table presents data on the percentage of the drug eliminated in urine over a 6-hour period post-administration.

Following administration of talampicillin, the released ampicillin is distributed widely into body tissues. nih.gov Studies have shown that ampicillin can achieve therapeutic concentrations in various soft tissues. nih.gov Research on ampicillin distribution after a single oral dose of talampicillin in humans found that ampicillin could be measured in the periodontal membrane, with peak concentrations observed at the same time as peak serum concentrations. nih.gov The mean concentration in the periodontal membrane was approximately half of that found in the serum at the peak time, demonstrating effective tissue penetration. nih.gov

Enzymatic Hydrolysis Kinetics in Biological Matrices (in vitro)

Talampicillin hydrochloride is a pharmacokinetically designed prodrug of the broad-spectrum antibiotic ampicillin. patsnap.com Its structure as a phthalidyl ester is intended to enhance oral absorption compared to the parent drug. nih.gov Following administration, the conversion of talampicillin to its active form, ampicillin, is dependent on rapid hydrolysis of the ester bond by non-specific esterases present in various biological tissues. patsnap.comnih.gov

In vitro studies have demonstrated that lactonyl esters of penicillins, including talampicillin, undergo rapid hydrolysis in the presence of biological tissues, such as blood. nih.gov This bioconversion is a critical activation step, releasing ampicillin to exert its antibacterial effects. The efficiency of this process is a key determinant of the prodrug's bioavailability.

The hydrolysis of ampicillin esters is a competitive process. The desired reaction is the cleavage of the ester bond (a productive pathway) to release ampicillin, which competes with the undesirable cleavage of the β-lactam ring (a non-productive pathway) that inactivates the antibiotic. ucl.ac.benih.gov For an ester prodrug to be effective, the rate of ester hydrolysis must significantly exceed the rate of β-lactam ring degradation. ucl.ac.be Studies on various ampicillin esters indicate that designing "activated" or labile esters favors the productive release of ampicillin. ucl.ac.be

While detailed enzymatic kinetic data is sparse, studies on the chemical stability of talampicillin in aqueous solutions provide insight into its intrinsic lability. The stability of the β-lactam ring is pH-dependent, with maximal stability observed around pH 5.28. researchgate.net The thermodynamic parameters for the hydrolysis of the β-lactam bond have been calculated, as shown in the table below. It is important to note that these values represent chemical hydrolysis in buffered solutions, not enzymatic hydrolysis in biological matrices.

Thermodynamic Parameters for the Hydrolysis of Talampicillin's β-Lactam Bond in Aqueous Solution researchgate.net
Kinetic ParameterActivation Energy (E_A) (kJ mol⁻¹)Entropy of Activation (ΔS) (J K⁻¹ mol⁻¹)Gibbs Free Energy of Activation (ΔG) (kJ mol⁻¹)
k(H+)67.9-92.492.6
k(x)31.8-347.1131.1
k(o), pH = 5.2898.0-50.3110.3 (at 20°C)

The principal metabolite generated from the phthalidyl moiety of the talampicillin molecule following hydrolysis has been identified as 2-hydroxymethylbenzoic acid.

Stability and Degradation Kinetics of Talampicillin Hydrochloride

Hydrolysis Kinetics of the Beta-Lactam Ring

The hydrolysis of the β-lactam ring is a critical degradation pathway for all penicillin-based antibiotics, as it leads to the loss of antibacterial activity. nih.gov For talampicillin (B1682922), this process is influenced by several factors, most notably pH and temperature.

The stability of the talampicillin β-lactam ring is highly dependent on the pH of the aqueous environment. Kinetic studies conducted at a constant ionic strength (µ = 0.5 mol/L) and 35°C have demonstrated that the degradation rate varies significantly across the pH spectrum. researchgate.netptfarm.pl The degradation process is subject to specific-acid and specific-base catalysis. nih.gov

A detailed analysis of the log k-pH profile reveals that the β-lactam bond of talampicillin exhibits maximum stability in a slightly acidic medium, specifically at pH 5.28. researchgate.netptfarm.pl At pH values below this, the degradation is accelerated by hydronium ions (specific acid catalysis), while at pH values above this, hydroxide (B78521) ions promote hydrolysis (specific base catalysis). ptfarm.plnih.gov For instance, the hydrolysis of the β-lactam bond in a 0.02 mol/L sodium hydroxide solution (pH 11.48) is significantly slower for talampicillin compared to ampicillin (B1664943) under similar alkaline conditions. ptfarm.pl Throughout the pH range of 0.90 to 8.4, the primary mode of talampicillin loss is its conversion to ampicillin, rather than the degradation of the prodrug's β-lactam ring itself.

The rate of degradation can be described by catalytic velocity constants corresponding to different pH regions. The table below summarizes the observed rate constants for the hydrolysis of the talampicillin β-lactam bond at various pH values.

Table 1: Observed Rate Constants (kobs) for Talampicillin β-Lactam Bond Hydrolysis at 35°C and Ionic Strength µ = 0.5 mol/L

pHBuffer/Mediumkobs (s-1) x 105
0.40HCl15.40
1.40HCl2.90
3.13Phosphate (B84403)0.89
3.87Acetate0.39
5.28Acetate0.24
7.00Phosphate1.10
8.90Borate11.90

Data sourced from Pawełczyk et al. ptfarm.pl

The rate of β-lactam ring hydrolysis is also strongly influenced by temperature. The relationship between the rate constant (k) and absolute temperature (T) is described by the Arrhenius equation. From this relationship, key thermodynamic activation parameters, including the energy of activation (Ea), enthalpy of activation (ΔG‡), and entropy of activation (ΔS‡), can be calculated. researchgate.netptfarm.pl These parameters provide insight into the energy requirements and molecular ordering of the transition state during the hydrolysis reaction.

Thermodynamic parameters for the hydrolysis of the talampicillin β-lactam bond have been determined under various catalytic conditions, highlighting the different mechanisms at play across the pH range. researchgate.net The negative values for the entropy of activation (ΔS‡) are characteristic of bimolecular reactions and suggest a more ordered transition state compared to the reactants. ptfarm.pl

Table 2: Thermodynamic Parameters for Talampicillin β-Lactam Bond Hydrolysis at 20°C

Catalytic ConstantpH RangeEa (kJ/mol)ΔS (J/K·mol)ΔG (kJ/mol)
kH+0.4 - 1.467.9-92.492.6
kx1.4 - 1.831.8-347.1131.1
ko5.28 (max stability)98.0-50.3110.3

Data sourced from Pawełczyk et al. researchgate.net

Lactone Bond Hydrolysis Kinetics

The defining feature of talampicillin is its phthalidyl ester group, which forms a lactone ring. nih.govnih.gov The hydrolysis of this ester bond is the essential activation step, releasing ampicillin. nih.govnih.gov This reaction is primarily enzymatic in vivo but can also occur via chemical hydrolysis. The stability of this bond is therefore crucial, as premature hydrolysis would negate the benefits of the prodrug design.

Kinetic studies have been performed on the hydrolysis of the lactone bond at pH 5.28, the point of maximum stability for the β-lactam ring, to isolate and understand its degradation. researchgate.netptfarm.pl The hydrolysis of the lactone bond also follows first-order kinetics and is temperature-dependent. The thermodynamic parameters for this specific reaction have been calculated. researchgate.net

Table 3: Thermodynamic Parameters for Talampicillin Lactone Bond Hydrolysis at pH 5.28 and 20°C

ParameterValue
Ea (kJ/mol)32.5
ΔS (J/K·mol)-220.5
ΔG (kJ/mol)94.7

Data sourced from Pawełczyk et al. researchgate.net

Comparative Stability Assessments with other Ampicillin Prodrugs

Several ester prodrugs of ampicillin have been developed to improve its oral absorption, including pivampicillin (B1678493) and bacampicillin (B1208201). avma.orgnih.gov Comparative stability studies are essential for evaluating their relative merits.

In vitro studies simulating the conditions of the equine ileum (pH 8.3-8.5, 37°C) have shown that talampicillin is significantly less stable than other ampicillin prodrugs. nih.govavma.orgsigmaaldrich.com In this high-pH environment, 90% decomposition of the ester bond occurred in just 5 minutes for talampicillin, compared to 30 minutes for pivampicillin and 60 minutes for bacampicillin. nih.govavma.org This rapid chemical hydrolysis at high pH suggests that talampicillin may be more susceptible to pre-absorptive degradation in certain environments compared to its counterparts. nih.govsigmaaldrich.com This difference in stability may contribute to variations in bioavailability observed between the prodrugs. nih.gov

Implications for Pharmaceutical Stability Research and Formulation Science

The detailed kinetic and thermodynamic data on talampicillin degradation have significant implications for pharmaceutical development. The primary goal in formulating a talampicillin product is to ensure the stability of both the β-lactam and the lactone moieties until administration and absorption. nih.gov

The identification of maximum β-lactam stability at pH 5.28 is a critical piece of information for the development of liquid formulations, such as oral suspensions. ptfarm.pl Formulating the product close to this pH can significantly extend its shelf-life by minimizing the rate of β-lactam ring hydrolysis. The Arrhenius and thermodynamic data allow for the prediction of degradation rates at various storage temperatures, enabling the establishment of appropriate storage conditions and expiration dating. researchgate.netptfarm.pl

The comparative instability of talampicillin's lactone bond, especially at higher pH values, relative to prodrugs like bacampicillin and pivampicillin, is a key consideration. nih.govavma.org This rapid hydrolysis underscores the need for formulations that protect the drug from premature degradation in the gastrointestinal tract before it can be absorbed. This could involve the use of enteric coatings or other protective formulation strategies. The inherent instability that facilitates rapid conversion to ampicillin post-absorption also presents a challenge to pre-administration stability. Therefore, a balance must be struck in the formulation to ensure stability during storage while allowing for efficient bioactivation after administration.

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Quantification

Chromatography, which separates components of a mixture for individual analysis, is the cornerstone of modern Talampicillin (B1682922) and ampicillin (B1664943) quantification. These methods offer high sensitivity and specificity, allowing for the determination of the drug and its related substances in complex matrices like biological fluids and pharmaceutical preparations. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Talampicillin and other β-lactam antibiotics. mdpi.com As Talampicillin is a prodrug designed to hydrolyze into ampicillin, many validated methods focus on the quantification of ampicillin in various samples. patsnap.comnih.gov These methods are essential for determining the bioavailability of Talampicillin and for routine quality control. nih.gov

Method development for aminopenicillins often involves ion-pair reversed-phase HPLC. scispace.com This approach allows for the simultaneous determination of the parent penicillins and their metabolites, such as penicilloic acid and penamaldic acid, in biological samples like urine. scispace.com A typical HPLC system for penicillin analysis consists of a C18 reversed-phase column, a mobile phase of acetonitrile (B52724) and a buffer solution, and a UV detector. nih.govresearchgate.netnih.gov

Validation of these HPLC methods is performed according to established guidelines to ensure they are accurate, precise, and robust. nih.gov Key validation parameters include linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). For instance, a validated HPLC-UV method for ampicillin in human serum demonstrated linearity over a concentration range of 2–128 mg/L, with both interday and intraday precision and accuracy variations being less than 10%. nih.gov Another method for ampicillin in serum achieved a quantitation limit of 0.19 µg/ml using a C18 column with UV detection at 220 nm. nih.gov

ParameterHPLC Method 1 (Ampicillin in Serum) nih.govHPLC Method 2 (Ampicillin in Serum) nih.govHPLC Method 3 (Ampicillin & Cloxacillin) ymerdigital.com
Column C18 Reverse-PhaseC18 Reverse-PhaseHypersil C18 (250x4.6mm, 5µ)
Mobile Phase Gradient ElutionAcetonitrile-10 mM NaH2PO4 (6.5:93.5, v/v)Acetonitrile:Phosphate (B84403) buffer pH 5 (35:65)
Detection UV SpectrometryUV at 220 nmNot Specified
Linearity 2–128 mg/L0.19 to 9.41 µg/mlNot Specified
LOQ < 2 mg/L0.19 µg/mlNot Specified
Recovery Not Specified98.4 ± 5.6%Not Specified
Retention Time < 12.5 minutes3.130 min (Ampicillin)Not Specified

This table presents a summary of parameters from different validated HPLC methods for ampicillin, the active form of Talampicillin.

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, utilizes smaller particle size columns (typically < 2 µm) to achieve faster and more efficient separations compared to conventional HPLC. nih.gov This technology has been successfully applied to the analysis of ampicillin and its degradation products. nih.gov

A rapid and sensitive UPLC-MS method was developed for the quantitative analysis of ampicillin in pure and pharmaceutical formulations. nih.gov The chromatographic separation was achieved in just 1.5 minutes on a BEH C18 column (100 × 2.1 mm, 1.7 µm particle size). nih.gov The method was validated for linearity, recovery, precision, and sensitivity, with a limit of detection (LOD) of 0.016 µg/mL and a limit of quantitation (LOQ) of 0.049 µg/mL. nih.gov The recovery was excellent, ranging from 99.45% to 100.90%. nih.gov

While UPLC offers advantages in speed and reduced solvent consumption, the rapid elution can sometimes lead to an enhanced matrix effect, where other components in the sample interfere with the ionization of the target analyte in the mass spectrometer. mdpi.com Despite this, UPLC systems, particularly when coupled with tandem mass spectrometry (UHPLC-MS/MS), are powerful tools for high-throughput analysis, offering the speed needed for large-scale studies like surface contamination monitoring or extensive pharmacokinetic research. mdpi.com

ParameterUPLC-MS Method for Ampicillin nih.gov
Column BEH C18 (100 × 2.1 mm, 1.7 µm)
Mobile Phase 0.001% Acetic Acid in Water and Methanol (30:70)
Flow Rate 0.3 mL/min
Run Time 1.5 minutes
Linearity Range 0.25–3.0 µg/mL
LOD 0.016 µg/mL
LOQ 0.049 µg/mL
Recovery 99.45–100.90%

This table summarizes the validated parameters for a UPLC-MS method for ampicillin.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. It serves as a sustainable alternative to HPLC, requiring minimal sample volumes and avoiding the use of organic solvents. nih.gov Various modes of CE, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), have been established for the quantification of β-lactam antibiotics. researchgate.netnih.gov

A novel Capillary Zone Electrophoresis–Tandem Mass Spectrometry (CZE-MS/MS) method was developed for the simultaneous quantification of five penicillin antibiotics, two cephalosporins, one carbapenem, and two β-lactamase inhibitors in plasma. nih.gov The method involves a simple protein precipitation step and has a total run time of 20 minutes. nih.gov The optimal background electrolyte (BGE) for the separation was identified as 20 mM ammonium (B1175870) hydrogen carbonate. nih.gov This method demonstrates the capability of CE to analyze multiple related compounds in a single run, making it suitable for therapeutic drug monitoring and pharmacokinetic studies. nih.gov

Spectrophotometric Approaches (e.g., UV-Vis Spectroscopy)

Spectrophotometric methods, particularly UV-Vis spectroscopy, are often used for the detection and quantification of penicillins. The β-lactam ring, a core structural feature of all penicillins, exhibits absorbance in the ultraviolet region of the electromagnetic spectrum. wikipedia.org While standalone UV-Vis spectroscopy may lack the specificity to distinguish between different penicillins or their degradation products in a mixture, it is a powerful and common detection method when coupled with a separation technique like HPLC. nih.govnih.gov

In HPLC analysis of ampicillin, UV detectors are typically set at wavelengths between 215 nm and 240 nm to achieve maximum sensitivity. researchgate.netnih.govnih.gov The absorbance measured is directly proportional to the concentration of the analyte, allowing for accurate quantification based on a calibration curve generated from standards. The simplicity, robustness, and cost-effectiveness of HPLC-UV systems make them a practical choice for routine quality control and therapeutic drug monitoring in many hospital and clinical laboratories. nih.gov

Titrimetric Methods (e.g., Iodometry)

Titrimetric methods, specifically iodometry, represent a classic and official approach for determining the total penicillin content in a sample. The United States Pharmacopeia (USP) outlines an iodometric assay (USP <425>) for pharmacopeial penicillin drugs. metrohm.com

This method involves two key steps:

Inactivation: The sample is first treated with a dilute acid or penicillinase to account for any non-penicillin substances that might react with iodine.

Hydrolysis and Titration: A separate aliquot of the sample is treated with sodium hydroxide (B78521) (NaOH) to hydrolyze the β-lactam ring, which is the active part of the molecule. metrohm.com An excess of a standardized iodine solution is then added, which reacts with the hydrolysis products. The unreacted (excess) iodine is then back-titrated with a standardized solution of sodium thiosulfate. metrohm.comgovinfo.gov

The difference in the volume of iodine solution consumed between the hydrolyzed and non-hydrolyzed samples corresponds to the amount of active penicillin present. metrohm.com

An alternative iodometric method involves the direct oxidation of the thioether sulfur in the penicillin molecule by an oxidizing agent like potassium hydrogenperoxomonosulphate. jocpr.comresearchgate.net The reaction is rapid, and the remaining oxidant can be determined by adding potassium iodide and titrating the liberated iodine with sodium thiosulfate. jocpr.comresearchgate.net This method was shown to be quantitative for several penicillins, with a 1:1 molar reaction between the penicillin and the oxidant. researchgate.net

Application in Pharmacokinetic and Stability Studies

Analytical methodologies are fundamental to conducting pharmacokinetic and stability studies of Talampicillin. Since Talampicillin is a prodrug of ampicillin, pharmacokinetic studies focus on measuring the concentration of ampicillin in biological fluids (like blood, plasma, or urine) over time after administration of Talampicillin. patsnap.comnih.govnih.govnih.gov

HPLC and UPLC-MS/MS methods are the primary tools for these studies due to their high sensitivity and specificity, which are necessary to detect low drug concentrations in complex biological matrices. scispace.comnih.govnih.gov For example, an ion-pair reversed-phase HPLC method was used to investigate the metabolism and pharmacokinetics of several amino-penicillins, including Talampicillin, by determining the urinary excretion of the unchanged drug and its metabolites. scispace.com Such studies have confirmed that Talampicillin is well-absorbed and hydrolyzed, leading to higher peak serum concentrations of ampicillin than can be achieved with ampicillin itself. nih.govnih.gov

Stability studies are crucial to determine a drug's shelf-life and identify its degradation products. Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to develop stability-indicating analytical methods. nih.gov A UPLC-MS method was developed to analyze ampicillin and characterize the products formed under such stress conditions, demonstrating the method's ability to separate the intact drug from its degradants. nih.gov This ensures that the analytical method used for quality control can accurately measure the amount of active drug without interference from impurities or degradation products.

Advanced Research Applications and Future Directions

Talampicillin (B1682922) (Hydrochloride) as a Research Probe

Talampicillin is utilized as a research tool for investigating protein interactions and peptide synthesis. It also finds application in pharmacological studies related to cell biology and antibody production duke.edu.

Applications in Protein Interaction Studies

As a derivative of ampicillin (B1664943), Talampicillin's mechanism of action is intrinsically linked to its interaction with penicillin-binding proteins (PBPs) nih.govresearchgate.netpatsnap.com. This interaction can be exploited in research to study the structure and function of these essential bacterial enzymes. Although not explicitly detailed in the provided search results, by extension, radiolabeled or fluorescently tagged versions of Talampicillin could theoretically be used in affinity chromatography or pull-down assays to isolate and identify novel PBPs or other proteins that may interact with beta-lactam antibiotics. Such studies are crucial for understanding the nuances of bacterial cell wall synthesis and for identifying new targets for antimicrobial drugs.

Use in Peptide Synthesis Research

The chemical structure of Talampicillin, featuring a cleavable ester linkage, makes it an interesting subject in the field of peptide synthesis research duke.edu. The principles of its prodrug design, where an active molecule (ampicillin) is released upon enzymatic cleavage, can be applied to the development of novel peptide-based therapeutics. Researchers can draw inspiration from Talampicillin's structure to design peptide conjugates that are selectively activated at a target site, thereby enhancing their efficacy and reducing off-target effects. While specific examples of Talampicillin's direct use in synthesizing peptides were not found, its chemical motifs are relevant to the broader field of medicinal chemistry and drug delivery.

Utility in Cell Biology and Antibody Production Research

Talampicillin is employed in pharmacological studies focusing on cell biology and the production of antibodies duke.edu. The introduction of a beta-lactam antibiotic into cell culture systems can be a method to study cellular responses to bacterial components or to investigate the mechanisms of antibiotic-induced cellular changes. In the context of antibody production, while the direct impact of Talampicillin is not specified in the provided results, it could potentially be used in studies aiming to understand the immune response to antibiotic-modified proteins or in the selection of specific antibody-producing cell lines.

Ongoing Research on Combating Antibiotic Resistance

The rise of antibiotic resistance is a major global health concern, and ongoing research is focused on strategies to overcome this challenge. Talampicillin, as a beta-lactam antibiotic, is central to studies investigating resistance mechanisms, particularly the production of beta-lactamase enzymes by bacteria nih.govpatsnap.com. Research in this area includes:

Investigating Beta-Lactamase Activity: Talampicillin can be used as a substrate in assays to characterize the activity of various beta-lactamases. Understanding how these enzymes inactivate the antibiotic is the first step toward developing inhibitors that can restore its efficacy.

Development of Beta-Lactamase Inhibitors: Research is actively exploring new molecules that can be co-administered with beta-lactam antibiotics to protect them from degradation by beta-lactamases.

Prodrug Strategies to Evade Resistance: The prodrug design of Talampicillin itself is a strategy to improve bioavailability nih.govresearchgate.netpatsnap.com. Future research is focused on creating next-generation prodrugs that can bypass resistance mechanisms, for instance, by being activated only within the bacterial cell.

Rational Design of Next-Generation Beta-Lactam Prodrugs

The core concept of Talampicillin as a prodrug is a foundational principle in the rational design of new and improved beta-lactam antibiotics. The goal is to enhance the therapeutic index of these drugs by improving their pharmacokinetic and pharmacodynamic properties. Key areas of research in this domain include:

Targeted Delivery: Designing prodrugs that are selectively activated at the site of infection. This could involve linkers that are cleaved by specific bacterial enzymes or in the unique microenvironment of an infection.

Overcoming Permeability Barriers: For Gram-negative bacteria, the outer membrane is a significant barrier to antibiotic entry. Next-generation prodrugs are being designed to exploit bacterial uptake systems, such as siderophore transporters, to gain entry into the cell patsnap.com.

Combination Prodrugs: The synthesis of single molecules that, upon activation, release two different therapeutic agents, such as a beta-lactam antibiotic and a beta-lactamase inhibitor.

Research AreaKey Objectives
Targeted Delivery- Increase drug concentration at the infection site- Reduce systemic side effects
Permeability Enhancement- Improve efficacy against Gram-negative bacteria- Circumvent efflux pump-mediated resistance
Combination Prodrugs- Simplify treatment regimens- Ensure synergistic action of therapeutic agents

Exploration of Non-Antimicrobial Biological Activities (e.g., ion channel inhibition, alpha-2A adrenergic receptor inhibition)

Emerging research suggests that Talampicillin may possess biological activities beyond its antimicrobial effects. A commercial supplier notes that Talampicillin is an ion channel inhibitor that targets the ligand-binding site of potassium channels and also functions as an inhibitor of the alpha-2A adrenergic receptor duke.edu.

Ion Channel Inhibition: The inhibition of potassium channels can have significant physiological effects, as these channels are crucial for regulating cellular excitability in various tissues, including the nervous system and cardiovascular system. Research into this activity could uncover novel therapeutic applications for Talampicillin or its derivatives in conditions characterized by ion channel dysfunction duke.edu.

Alpha-2A Adrenergic Receptor Inhibition: The alpha-2A adrenergic receptor is involved in the regulation of neurotransmitter release and cardiovascular function. Inhibition of this receptor can lead to changes in blood pressure and heart rate. Further investigation into this property of Talampicillin could reveal potential applications in cardiovascular or neurological disorders duke.edunih.gov.

While these non-antimicrobial activities are noted by a supplier, further independent, peer-reviewed research is necessary to fully characterize these effects and determine their therapeutic potential.

Q & A

Q. How can Talampicillin Hydrochloride be identified and distinguished from related β-lactam antibiotics?

Methodological Answer:

  • Chemical Identification : React with sodium hydroxide to produce an orange-yellow precipitate, confirming ester hydrolysis and free ampicillin release .
  • Infrared Spectroscopy : Compare IR spectra with reference standards to verify characteristic peaks (e.g., β-lactam ring absorbance at ~1770 cm⁻¹) .
  • Silver Nitrate Reaction : Formation of a white precipitate with AgNO₃ confirms chloride presence in the hydrochloride salt .

Q. What are the standard purity criteria for Talampicillin Hydrochloride in pharmacopeial testing?

Methodological Answer:

  • Heavy Metals : ≤20 ppm via Method 2 (chromium potassium sulfate assay) .
  • Arsenic : ≤2 ppm using Gutzeit apparatus (Method 4) .
  • Related Substances : ≤1% impurities detected via thin-layer chromatography (TLC) with ethanol as solvent .
  • Moisture : ≤1.5% determined by Karl Fischer titration .

Q. How is the dissolution profile of Talampicillin Hydrochloride capsules validated?

Methodological Answer:

  • Dissolution Medium : 900 mL water, 50 rpm paddle speed, 37°C .
  • Sampling : Filter 20 mL at 45 min, discard initial 10 mL, and analyze filtrate via UV-Vis at 253 nm and 281 nm. Calculate using a standard curve of Talampicillin Hydrochloride in dilute NaOH .
  • Acceptance Criteria : ≥85% dissolution within 45 min for 250 mg capsules .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data between TLC and HPLC methods?

Methodological Answer:

  • Cross-Validation : Compare impurity profiles using both methods. For example, TLC may detect non-UV-active impurities, while HPLC (e.g., C18 column, 0.03 M phosphate buffer-methanol mobile phase) quantifies UV-active degradants .
  • Spike Recovery Tests : Add known impurities to samples and measure recovery rates to validate method accuracy .
  • Statistical Analysis : Use ANOVA to assess inter-method variability and identify systematic errors .

Q. What experimental design is optimal for stability studies of Talampicillin Hydrochloride under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation : Expose samples to 40°C/75% RH for 6 months, monitoring hydrolysis via HPLC .
  • Photostability Testing : Use ICH Q1B guidelines with controlled UV/visible light exposure; quantify degradants like 2-formylbenzoic acid via TLC .
  • Data Interpretation : Apply Arrhenius kinetics to predict shelf-life at 5°C (recommended storage temperature) .

Q. How can researchers optimize the quantification of Talampicillin Hydrochloride in complex biological matrices?

Methodological Answer:

  • Sample Preparation : Use protein precipitation with methanol (1:3 v/v) to remove interferents from plasma .
  • Chromatography : Employ a Kromasil C18 column with 0.03 M phosphate buffer (pH 3.0)-acetonitrile (70:30) mobile phase; detect at 254 nm .
  • Validation : Assess linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>95%) per ICH Q2(R1) .

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